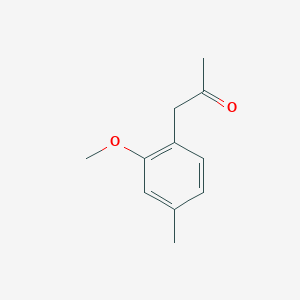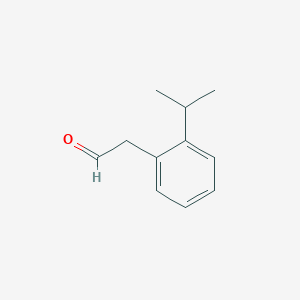
2-(2-Propan-2-ylphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Propan-2-ylphenyl)acetaldehyde is an organic compound belonging to the aldehyde family It features a phenyl ring substituted with an isopropyl group and an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propan-2-ylphenyl)acetaldehyde can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the acylation of isopropylbenzene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to form the desired aldehyde.
Oxidation of Alcohols: Another method involves the oxidation of 2-(2-Propan-2-ylphenyl)ethanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust and efficient catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-(2-Propan-2-ylphenyl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this aldehyde can yield the corresponding alcohol, 2-(2-Propan-2-ylphenyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.
Condensation Reactions: It can undergo condensation reactions with amines to form imines or with alcohols to form acetals.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride (for Friedel-Crafts acylation), acid catalysts (for condensation reactions).
Major Products
Oxidation: 2-(2-Propan-2-ylphenyl)acetic acid.
Reduction: 2-(2-Propan-2-ylphenyl)ethanol.
Nucleophilic Addition: Secondary alcohols.
Condensation: Imines and acetals.
Wissenschaftliche Forschungsanwendungen
2-(2-Propan-2-ylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2-(2-Propan-2-ylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: Similar structure but lacks the isopropyl group.
Acetophenone: Contains a ketone group instead of an aldehyde group.
2-Phenylacetaldehyde: Lacks the isopropyl substitution on the phenyl ring.
Uniqueness
2-(2-Propan-2-ylphenyl)acetaldehyde is unique due to the presence of both an isopropyl group and an aldehyde group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-(2-propan-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H14O/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
CGDFQBIWWHKHCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid](/img/structure/B13620463.png)

![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13620471.png)
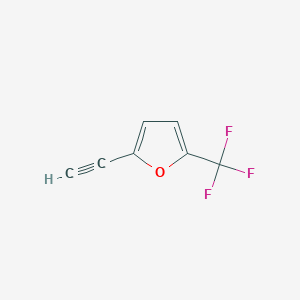
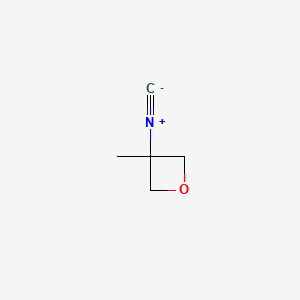
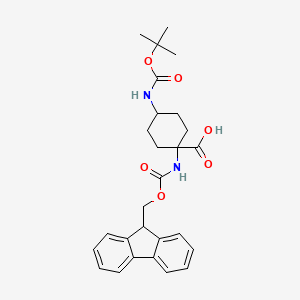
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)


